5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9678571
InChI: InChI=1S/C20H26N4O/c1-14-6-8-15(9-7-14)16-13-22-24-18(21-10-11-25-5)12-17(20(2,3)4)23-19(16)24/h6-9,12-13,21H,10-11H2,1-5H3
SMILES: CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C(C)(C)C
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol

5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC9678571

Molecular Formula: C20H26N4O

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C20H26N4O
Molecular Weight 338.4 g/mol
IUPAC Name 5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C20H26N4O/c1-14-6-8-15(9-7-14)16-13-22-24-18(21-10-11-25-5)12-17(20(2,3)4)23-19(16)24/h6-9,12-13,21H,10-11H2,1-5H3
Standard InChI Key JHADCGAMCMOQGQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C(C)(C)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heteroaromatic system fused with pyrazole and pyrimidine rings. Key substituents include:

  • 3-position: A 4-methylphenyl group, providing hydrophobic bulk and π-π stacking potential.

  • 5-position: A tert-butyl moiety, enhancing metabolic stability through steric shielding.

  • 7-position: An N-(2-methoxyethyl)amine side chain, contributing hydrogen-bonding capacity and solubility.

Physicochemical Data

PropertyValueSource
Molecular formulaC₂₀H₂₆N₄O
Molecular weight338.4 g/mol
IUPAC name5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C(C)(C)C

The tert-butyl group at C-5 likely reduces oxidative metabolism, while the 2-methoxyethylamine at N-7 balances lipophilicity and aqueous solubility .

Synthetic Methodologies

General Pyrazolo[1,5-a]Pyrimidine Synthesis

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 4-aminopyrazoles with β-keto esters or β-diketones . For example:

  • Core formation: Reaction of 4-phenyl-1H-pyrazol-5-amine with ethyl 3-oxo-3-phenylpropanoate yields 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one .

  • Chlorination: Treatment with POCl₃ converts the 7-keto group to a chloro intermediate .

  • Amination: Nucleophilic substitution with 2-methoxyethylamine introduces the N-7 side chain.

Adaptations for Target Compound

  • Step 1: Condensation of 4-(4-methylphenyl)-1H-pyrazol-5-amine with tert-butyl acetoacetate forms the 5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • Step 2: Chlorination at C-7 using POCl₃/tetramethylammonium chloride .

  • Step 3: Displacement with 2-methoxyethylamine in DMF at 60°C .

Critical factors:

  • Steric hindrance from the tert-butyl group necessitates prolonged reaction times.

  • Anhydrous conditions prevent hydrolysis of the chloro intermediate .

Pharmacological Profile and Structure–Activity Relationships

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines inhibit Mycobacterium tuberculosis (M.tb) ATP synthase by binding between Atp-a and Atp-c subunits . Key SAR insights for analogs include:

  • C-3 substituents: 4-Fluoro or 4-methylphenyl groups enhance potency (MIC: 0.2–1.5 µg/mL) .

  • C-5 groups: Bulky tert-butyl residues improve microsomal stability (e.g., mouse/human liver microsomal half-life >60 min) .

  • N-7 side chains: 2-Methoxyethylamine reduces hERG channel binding (IC₅₀ >30 µM), mitigating cardiotoxicity .

Comparative Activity Table

CompoundMABA MIC (µg/mL)LORA MIC (µg/mL)hERG IC₅₀ (µM)
5 (4-F phenyl)0.150.2025
6 (4-OMe phenyl)0.180.2228
Target compoundEst. 0.10–0.30Est. 0.15–0.35Est. >30

Estimates based on structural analogs .

Future Research Directions

Therapeutic Expansion

  • Anticancer potential: Pyrazolo[1,5-a]pyrimidines inhibit VEGF/Src kinases (IC₅₀ <10 nM) . The 4-methylphenyl group may enhance tumor targeting.

  • Neuroprotective applications: Analogues with similar scaffolds modulate AMPA receptors, suggesting utility in neurodegenerative diseases .

Structural Optimization

  • C-5 modifications: Testing cyclopropyl or trifluoromethyl groups to further improve metabolic stability.

  • N-7 variants: Exploring pyrrolidinyl or morpholinyl side chains to enhance blood–brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator